3-Fluoro-2-hydroxyphenylacetic acid

Description

Historical Trajectory of Fluorinated Arylacetic Acids in Chemical and Biological Sciences

The journey of fluorinated organic compounds began with the isolation of elemental fluorine in 1886 by Henri Moissan. numberanalytics.com This breakthrough paved the way for the development of organofluorine chemistry. numberanalytics.com The initial synthesis of these compounds revealed that the introduction of fluorine atoms into organic molecules could dramatically alter their properties compared to their non-fluorinated counterparts. numberanalytics.com

In the early 20th century, the discovery of trifluoroacetic acid and its unique properties as a solvent, catalyst, and reagent in organic synthesis further propelled the field forward. researchgate.net The development of key fluorination methods, such as direct fluorination, electrochemical fluorination, and nucleophilic and electrophilic fluorination, enabled the synthesis of a wide array of organofluorine compounds. numberanalytics.com Fluorinated arylacetic acids, a specific class within this broader family, have since found applications in various fields, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

Significance of Fluorine Substitution in Aromatic Compounds for Academic Inquiry

The substitution of hydrogen with fluorine in aromatic compounds has profound effects on their physicochemical properties, making them a subject of intense academic study. numberanalytics.com Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the molecule's electronic and steric characteristics. numberanalytics.com

Key effects of fluorine substitution include:

Electronic Effects: Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com This effect also lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting reactivity. numberanalytics.com

Steric Effects: The presence of fluorine atoms can increase steric hindrance around the aromatic ring, influencing how other molecules can approach and interact with it. numberanalytics.com

Lipophilicity and Metabolic Stability: The replacement of a hydrogen atom or a hydroxyl group with fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross biological membranes. nih.gov Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways and enhance the metabolic stability of a drug molecule.

Binding Interactions: Fluorine can participate in hydrogen bonding as an acceptor, a property that is of particular interest in drug design and molecular recognition. nih.gov

These modifications have made fluorinated aromatic compounds valuable tools in medicinal chemistry, materials science, and agrochemical research. researchgate.netnih.gov

Rationale for Dedicated Research on 3-Fluoro-2-hydroxyphenylacetic Acid

The specific structural arrangement of this compound, with a fluorine atom and a hydroxyl group ortho to each other on the phenylacetic acid scaffold, presents a unique combination of functionalities that warrants dedicated investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, along with their potential for intramolecular hydrogen bonding, can lead to distinct chemical reactivity and biological activity compared to other isomers or related compounds.

Research into this specific molecule is driven by the potential to:

Serve as a key building block in the synthesis of more complex, biologically active molecules.

Exhibit unique inhibitory properties against specific enzymes, a possibility suggested by studies on structurally similar compounds. nih.gov

Provide insights into the fundamental effects of ortho-fluorine and hydroxyl substitution on the properties of phenylacetic acid derivatives.

Overview of Current Research Trajectories and Identified Gaps

Current research on fluorinated compounds is vibrant, with a focus on developing new synthetic methods and exploring their applications in medicine, agriculture, and materials science. nih.govfrontiersin.org Biocatalytic synthesis routes are being explored as environmentally friendly alternatives to traditional chemical methods. nih.govfrontiersin.org

However, for this compound specifically, publicly available research is still nascent. While its synthesis and basic properties are documented, extensive studies on its biological activities and potential applications are limited. A significant gap exists in the understanding of its pharmacological profile and its potential as a lead compound in drug discovery. Further research is needed to fully elucidate its mechanism of action and to explore its structure-activity relationships.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7FO3 | nih.gov |

| Molecular Weight | 170.14 g/mol | sigmaaldrich.com |

| Appearance | White to cream powder or crystalline powder | thermofisher.com |

| Melting Point | 132-134 °C (lit.) | sigmaaldrich.com |

| CAS Number | 1261862-87-6 | chemicalbook.com |

| InChI | 1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | sigmaaldrich.com |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | OC(=O)Cc1ccc(O)c(F)c1 | sigmaaldrich.com |

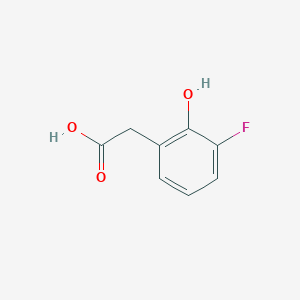

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATABRGHXNTETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261862-87-6 | |

| Record name | 2-(3-fluoro-2-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways

De Novo Synthetic Strategies for 3-Fluoro-2-hydroxyphenylacetic Acid

De novo synthesis from basic chemical building blocks provides a robust platform for producing this compound. These routes often involve multiple steps and rely on well-established reaction classes, with modern catalysis offering pathways to improved efficiency and selectivity.

The construction of this compound is not commonly detailed in standard literature, necessitating the design of a plausible multi-step pathway based on the synthesis of analogous compounds. A feasible approach could start from a pre-fluorinated phenolic precursor.

One potential route begins with the synthesis of 2-Fluoro-3-methoxyphenylacetic acid, which can be achieved by the hydrolysis of 2-fluoro-3-methoxybenzeneacetonitrile. chemicalbook.com The final step would then be a demethylation reaction to convert the methoxy (B1213986) group to the required hydroxyl group, yielding the target compound. A 75% yield for a similar demethylation step using a hydrobromic acid-acetic acid mixture has been reported in the synthesis of o-hydroxyphenylacetic acid. lookchem.com

An alternative strategy involves building the acetic acid side chain onto a fluorinated phenol (B47542). This can be adapted from methods used to prepare 4-hydroxyphenylacetic acid. For instance, a process starting with o-chlorophenol involves a reaction with glyoxylic acid to form an intermediate mandelic acid, which is then reduced and dehalogenated. google.comgoogle.com A similar sequence could theoretically be initiated from 2-fluoro-6-chlorophenol to arrive at the desired product. The development of integrated, continuous manufacturing processes for pharmaceuticals often involves optimizing such multi-step sequences, utilizing real-time analytics to control reaction conditions and separations. mit.edunih.govsyrris.jp

A hypothetical synthetic sequence could be:

Fluorination of a suitable phenol derivative: Introduction of the fluorine atom at the desired position on the aromatic ring.

Protection of the hydroxyl group: For instance, conversion to a methyl ether to prevent interference in subsequent steps. lookchem.com

Introduction of the acetic acid side chain: This could be achieved via a cyanomethylation followed by hydrolysis of the nitrile. chemicalbook.com

Deprotection: Removal of the protecting group from the hydroxyl function to yield the final product, this compound. lookchem.com

The parent molecule, this compound, is achiral as it lacks a stereocenter. However, stereoselective and enantioselective synthetic methods are highly relevant for the preparation of its chiral derivatives, such as those substituted at the α-carbon of the acetic acid side chain. These chiral derivatives are of significant interest in medicinal chemistry.

A powerful method for creating such chiral centers is the direct, highly enantioselective alkylation of arylacetic acids. This approach uses a chiral lithium amide as a recoverable, traceless auxiliary to direct the stereochemistry of the alkylation, achieving high enantiomeric excess (ee). nih.gov For example, the alkylation of various phenylacetic acids has been shown to proceed with up to 97% ee. nih.gov

Another relevant area is the stereoselective synthesis of molecules containing both fluorine and hydroxyl groups on an aliphatic chain. Commercially available ketoreductase (KRED) enzymes can perform dynamic reductive kinetic resolutions on racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric purity. alaska.edu Specific enzymes can be selected to favor either the syn or anti diastereomer. alaska.edu While not directly applicable to the synthesis of the achiral parent compound, these enzymatic methods are invaluable for producing complex fluorinated chiral building blocks. alaska.edunih.govnih.gov

| Method | Application Context | Key Features | Reported Selectivity |

| Chiral Lithium Amide Alkylation | Direct α-alkylation of arylacetic acids | Uses a recoverable chiral amine as a traceless auxiliary. | Up to 97% ee for various arylacetic acids. nih.gov |

| Ketoreductase (KRED) Reduction | Reduction of α-fluoro-β-keto esters | Dynamic reductive kinetic resolution (DYRKR); enzyme choice dictates stereochemistry. | High de and ee for syn or anti products. alaska.edu |

| N-Fluoro Agent Fluorination | Electrophilic fluorination of active methine compounds | Uses chiral N-fluoro-N-tosyl derivatives. | Moderate enantioselectivity (e.g., 48% ee). nih.gov |

Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed fluorination of aryl C-H bonds is challenging, these catalysts are crucial in synthetic routes that build the carbon skeleton of fluorinated molecules.

Palladium catalysis can be used to construct the aryl-acetic acid moiety itself. For example, palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes provide highly stereoselective access to α-fluoro-α,β-unsaturated esters and amides. nih.govcapes.gov.br These reactions serve as powerful methods for constructing fluorinated building blocks that could be further elaborated into the target molecule.

Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are instrumental in forming C-C bonds. Enantiodivergent Suzuki reactions, where the choice of phosphine (B1218219) ligand on the palladium catalyst dictates the stereochemical outcome (retention vs. inversion), have been developed for coupling enantioenriched secondary alkylboron nucleophiles. nih.gov This level of control is essential for the asymmetric synthesis of complex molecules. While not a direct fluorination method, these reactions are key for assembling the precursors to this compound, for instance, by coupling an appropriately substituted aryl halide with a side-chain component. In some cases, palladium catalysts are even used to activate C-F bonds for subsequent C-C bond formation, particularly in polyfluorinated systems. nih.gov

Biocatalytic and Fermentation-Based Synthesis of Halogenated Hydroxyphenylacetic Acids

Biocatalysis offers an alternative to traditional chemical synthesis, often providing superior selectivity under milder reaction conditions. Microbial and enzymatic processes are capable of performing complex chemical transformations, including halogenation and hydroxylation of aromatic rings.

Microorganisms possess a vast arsenal (B13267) of enzymes that can modify complex organic molecules. Fungi of the Beauveria genus, particularly Beauveria bassiana, are well-known whole-cell biocatalysts capable of a wide array of reactions, including hydroxylations of aromatic and steroidal compounds. researchgate.net While specific transformation of a fluorinated phenylacetic acid by B. bassiana is not prominently documented, its known ability to hydroxylate various substrates makes it a candidate for such conversions. researchgate.net The secondary metabolites produced by B. bassiana include a variety of compounds like pigments and cyclodepsipeptides, indicating a complex and versatile metabolism. mmsl.czresearchgate.net

More broadly, the microbial degradation of halogenated aromatic compounds is a well-studied field that provides insight into relevant enzymatic pathways. nih.gov Microbes can employ monooxygenase and dioxygenase enzymes to carry out oxidative dehalogenation, where a halogen substituent is replaced by a hydroxyl group. nih.gov For example, Serratia marcescens can hydroxylate tyrosol to produce hydroxytyrosol, and engineered E. coli strains have been developed for the efficient synthesis of various hydroxyphenylacetic acids from precursors like p-coumaric acid. acs.orgresearchgate.net Cultures of Penicillium chrysogenum have also demonstrated the ability to hydroxylate phenylacetic acid. nih.gov These examples highlight the potential for using whole-cell fermentation to produce this compound, likely through the hydroxylation of a 3-fluorophenylacetic acid precursor.

The enzymatic reactions underlying microbial transformations involve several classes of enzymes with distinct mechanisms. The incorporation of halogen and hydroxyl groups is primarily managed by halogenases and hydroxylases.

Halogenating Enzymes : Nature has evolved sophisticated enzymes to form carbon-halogen bonds with high regio- and stereoselectivity. manchester.ac.uk These are broadly categorized based on their mechanism:

FAD-dependent Halogenases : These enzymes use a flavin adenine (B156593) dinucleotide (FAD) cofactor. They oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a hypohalous acid equivalent (HOX), which then acts as an electrophile to halogenate electron-rich aromatic substrates. nih.govacs.org Due to the high electronegativity of fluorine, these enzymes cannot catalyze fluorination. acs.org

Non-Heme Iron Halogenases : These enzymes feature an iron(II) center and utilize α-ketoglutarate and O₂ to generate a highly reactive iron(IV)-oxo intermediate. acs.org This species abstracts a hydrogen atom from the substrate, creating a substrate radical. The key mechanistic step is the subsequent "halogen rebound," where a halogen radical is transferred to the substrate, outcompeting the hydroxyl rebound that would lead to a hydroxylated product. manchester.ac.ukacs.org The factors controlling the bifurcation between halogenation and hydroxylation are a subject of intensive study and appear to involve the precise positioning of the substrate in the active site. manchester.ac.uk

Hydroxylating Enzymes : The enzymatic introduction of a hydroxyl group onto an aromatic ring is a common biotransformation.

Monooxygenases : Flavin-dependent monooxygenases are key enzymes in the degradation of halogenated phenols. They catalyze the incorporation of one oxygen atom from O₂ into the substrate, often coupled with the elimination of a halide, in a process known as oxidative dehalogenation. nih.gov

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to ring cleavage in aromatic degradation pathways. nih.gov

| Enzyme Class | Cofactor/Prosthetic Group | Reaction Mechanism | Relevance to Synthesis |

| FAD-dependent Halogenase | FAD, O₂ | Oxidizes halide (Cl⁻, Br⁻, I⁻) to create an electrophilic halogenating agent (HOX) for aromatic substitution. nih.govacs.org | Synthesis of chloro-, bromo-, and iodo-aromatic compounds. Not capable of fluorination. acs.org |

| Non-Heme Iron Halogenase/Hydroxylase | Fe(II), α-ketoglutarate, O₂ | Forms an Fe(IV)=O species that abstracts a hydrogen atom, followed by either halogen or hydroxyl radical rebound. acs.org | Can selectively halogenate or hydroxylate unactivated C-H bonds. manchester.ac.uk |

| Flavin-dependent Monooxygenase | Flavin, O₂ | Incorporates one oxygen atom into the substrate, often coupled with halide elimination (oxidative dehalogenation). nih.gov | Hydroxylation of halogenated phenols to produce catechols or hydroquinones. nih.gov |

| Heme-dependent Haloperoxidase | Heme, H₂O₂ | Uses hydrogen peroxide to oxidize halides, generating a hypohalite species for electrophilic halogenation. nih.govacs.org | Broad substrate specificity for halogenation. nih.gov |

Derivatization Strategies and Analog Generation from this compound

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of diverse analogs and chemical libraries for screening purposes.

Esterification Reactions for Methyl Ester Derivatives

The carboxylic acid moiety of this compound is a prime target for derivatization, with esterification being a common transformation. The synthesis of its methyl ester, methyl 3-fluoro-2-hydroxyphenylacetate, can be achieved through various methods.

One of the most established methods is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, other esterification methods can be employed, particularly under milder conditions if the starting material is sensitive to strong acids. These include the use of coupling reagents or activation of the carboxylic acid. For example, methods utilizing reagents like 2,4,6-trichloro-1,3,5-triazine have been shown to be effective for the methyl esterification of various carboxylic acids, even those with sensitive functional groups. organic-chemistry.org

Amidation and Peptide Coupling for Library Construction

The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound can be readily converted into a wide array of amides. This is particularly useful for the construction of chemical libraries for drug discovery. The general approach involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.

A variety of peptide coupling reagents can be utilized for this purpose. These reagents are designed to facilitate amide bond formation with high efficiency and minimal side reactions, such as racemization. peptide.compeptide.com Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance reactivity and suppress side reactions. bachem.commdpi.com

Phosphonium Salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). sigmaaldrich.comp3bio.com

Aminium/Uronium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (HATU). peptide.combachem.comsigmaaldrich.comp3bio.com These are known for their high reactivity and are widely used in solid-phase peptide synthesis. sigmaaldrich.com

By employing these coupling reagents, this compound can be reacted with a diverse set of amines to generate a library of amides, each with unique structural and potentially biological properties.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC·HCl | Widely used, cost-effective. Often require additives to minimize side reactions. |

| Phosphonium Salts | PyBOP®, PyAOP | High coupling efficiency, particularly for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very reactive, fast reaction times, suitable for both solution-phase and solid-phase synthesis. |

Introduction of Diverse Functional Groups and Structural Motifs

Beyond esterification and amidation, the structure of this compound allows for the introduction of a variety of other functional groups and structural motifs. The phenolic hydroxyl group and the aromatic ring are additional sites for chemical modification.

For instance, the hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (fluoro, hydroxyl, and acetic acid groups) will influence the position of the incoming group. The reactivity and regioselectivity of such reactions would need to be carefully considered. The design and synthesis of analogs of related compounds, such as 3-fluoro-2-oxo-3-phenylpropionic acid, have been explored to create potent enzyme inhibitors. nih.gov

Novel Chemical Transformations Involving this compound and its Precursors

The unique substitution pattern of this compound and its precursors makes them interesting substrates for novel chemical transformations, particularly in the field of photocatalysis.

Photocatalytic Decarboxylative/Defluorinative Annulations with o-Hydroxyphenylacetic Acids

Recent research has demonstrated the potential of o-hydroxyphenylacetic acids to participate in photocatalytic decarboxylative/defluorinative annulation reactions. While not specifically demonstrated with this compound, a study on the photocatalytic [4 + 3] annulation of o-hydroxyphenylacetic acids with trifluoromethyl alkenes provides a strong precedent. This type of reaction leads to the synthesis of fluorinated dihydrobenzoxepines.

The proposed mechanism involves the photocatalyst inducing a single-electron transfer (SET) from the carboxylate of the o-hydroxyphenylacetic acid, leading to decarboxylation and the formation of a benzylic radical. This radical can then engage in a cascade of reactions with a suitable reaction partner, such as a trifluoromethyl alkene, ultimately leading to the formation of a new heterocyclic ring system with the incorporation of fluorine. The development of such novel transformations opens up new avenues for the synthesis of complex fluorinated molecules with potential applications in various fields.

Mechanistic Studies of Reaction Pathways for Fluorinated Product Formation

The formation of this compound via electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. The hydroxyl group at the C2 position is a powerful activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions (C3, C5, and C6). Conversely, the acetic acid group at the C1 position is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position (C4).

The mechanism of electrophilic fluorination itself is a topic of ongoing research, with evidence supporting both a polar SEAr (electrophilic aromatic substitution) mechanism and a single-electron transfer (SET) pathway. nih.govnih.gov In the SEAr mechanism, the electrophilic fluorine source (e.g., F⁺ from Selectfluor®) attacks the electron-rich aromatic ring to form a Wheland intermediate (a resonance-stabilized carbocation). Subsequent loss of a proton restores aromaticity and yields the fluorinated product. The regioselectivity is determined by the relative stability of the possible Wheland intermediates. For fluorination at the 3-position of 2-hydroxyphenylacetic acid, the positive charge in the Wheland intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization.

Chemical Reactivity and Mechanistic Organic Chemistry

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in 3-Fluoro-2-hydroxyphenylacetic acid is significantly influenced by the activating hydroxyl group and the deactivating, yet ortho-, para-directing, fluorine atom.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the nature of the substituents already present on the ring. In this compound, the hydroxyl group is a strongly activating substituent, donating electron density to the ring through resonance and making it more susceptible to electrophilic attack. The fluorine atom, while electronegative and thus deactivating through an inductive effect, also possesses lone pairs of electrons that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. uci.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, the directing effects of the hydroxyl and fluoro groups would guide the incoming electrophile. The hydroxyl group strongly directs ortho and para. The fluorine atom also directs ortho and para. Therefore, the positions most activated towards electrophilic attack would be those ortho and para to the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is less common than SEAr and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. openstax.org In the case of this compound, the presence of the fluorine atom, a halogen, can allow for nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom. masterorganicchemistry.com The success of such reactions often depends on the reaction conditions and the nature of the nucleophile. researchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.org

Regioselectivity and Stereoselectivity Investigations

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of electrophilic aromatic substitution on this compound, the regioselectivity is determined by the combined directing effects of the hydroxyl and fluoro substituents. The powerful ortho-, para-directing ability of the hydroxyl group is the dominant influence. The fluorine atom also directs to the ortho and para positions. This leads to a high degree of regioselectivity, with substitution occurring primarily at the positions activated by the hydroxyl group.

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary consideration in the aromatic substitution reactions of this compound itself, as the aromatic ring is planar and the introduction of a substituent does not typically create a new stereocenter on the ring. khanacademy.org However, if the introduced substituent or subsequent reactions involving the side chain lead to the formation of a chiral center, then stereoselectivity would become a relevant factor.

Reactivity of Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl groups are key sites of reactivity in this compound.

Condensation and Esterification Reactions

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The carboxylic acid group of this compound can participate in condensation reactions, for example, with amines to form amides.

Esterification Reactions:

The carboxylic acid can undergo Fischer esterification, a reaction with an alcohol in the presence of an acid catalyst, to form an ester. masterorganicchemistry.comyoutube.com This is an equilibrium reaction, and the use of excess alcohol can drive it towards the product side. masterorganicchemistry.com The hydroxyl group on the aromatic ring can also be esterified, for instance, by reacting with an acyl chloride or an acid anhydride.

| Reaction Type | Reactants | Products | Conditions |

| Fischer Esterification | This compound, Alcohol | Ester, Water | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide Formation | This compound, Amine | Amide, Water | Heat or coupling agent |

| Hydroxyl Group Esterification | This compound, Acyl chloride/Acid anhydride | Ester | Base catalyst |

This table provides a summary of potential condensation and esterification reactions.

Oxidation and Reduction Pathways of Substituted Arylacetic Acids

The functional groups of this compound can be targeted for oxidation and reduction.

Oxidation:

The primary alcohol that would be formed from the reduction of the carboxylic acid can be oxidized. The hydroxyl group on the aromatic ring is generally resistant to oxidation under mild conditions, but stronger oxidizing agents can lead to degradation of the aromatic ring.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. The aromatic ring is generally resistant to reduction under these conditions.

| Reaction | Functional Group Targeted | Reagent | Product |

| Reduction | Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Oxidation | Primary Alcohol (from reduction) | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Carboxylic Acid or Aldehyde |

This table outlines the primary oxidation and reduction pathways for the functional groups of this compound.

Carbon-Fluorine Bond Reactivity and Transformation Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it relatively unreactive. wikipedia.org However, under specific conditions, this bond can be cleaved.

Selective C-F Bond Cleavage and Activation

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. numberanalytics.comrsc.org The high bond dissociation energy is a result of the significant electronegativity of fluorine, which creates a highly polarized and stable bond. numberanalytics.com However, various strategies have been developed to activate and cleave this bond in fluoroaromatic compounds, which are relevant to the reactivity of this compound.

Transition metal-mediated activation is a primary route for C-F bond cleavage. nih.govresearchgate.net Metals such as nickel, platinum, niobium, and rhodium can react with fluoroaromatics via oxidative addition, leading to the formation of metal-fluoride and metal-aryl bonds. nih.govresearchgate.net The competition between C-F and C-H bond activation is highly dependent on the metal center, with the thermodynamic product typically being the metal fluoride (B91410). nih.gov For instance, in reactions with certain nickel and platinum complexes, ortho-fluorine substituents can influence the regioselectivity and energetics of C-H activation. nih.gov

Metalloenzymes, particularly those containing iron, also demonstrate the ability to mediate the cleavage of C-F bonds in fluoroaromatic substrates. nih.gov These biocatalytic systems can perform defluorination through oxidative pathways, often involving high-valent metal-oxo intermediates. nih.govresearchgate.net

Other methods for C-F bond activation include:

Lewis acid-mediated activation : Strong Lewis acids can interact with the fluorine atom, facilitating its abstraction as a fluoride ion and generating a carbocation. nih.gov

Reductive cleavage : Strong reducing agents or electrochemical methods can introduce electrons into the molecule, leading to the formation of a radical anion that can then expel a fluoride ion. rsc.orgresearchgate.net

Photoredox catalysis : Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage, enabling the transformation of polyfluorinated compounds under mild conditions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) : In polyfluoroarenes, the strong electron-withdrawing nature of multiple fluorine atoms can activate the ring for nucleophilic attack, allowing for the displacement of a fluoride ion. numberanalytics.comresearchgate.net

While these methods are generally applicable to fluoroaromatic compounds, the specific reactivity of the C-F bond in this compound would be influenced by the presence of the hydroxyl and acetic acid functional groups.

Halogen Exchange and Fluorine-Mediated Reactions

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental transformations in organic synthesis. frontiersin.orgwikipedia.org While classic Finkelstein reactions typically involve the exchange of chlorides or bromides for iodides in aliphatic systems, analogous transformations for aryl halides are more challenging and often require metal catalysis. wikipedia.orgresearchgate.net

The "aromatic Finkelstein reaction" can be used to replace aryl chlorides or bromides with iodides, often catalyzed by copper(I) iodide with diamine ligands or nickel bromide with phosphine (B1218219) ligands. wikipedia.org Conversely, converting aryl halides to aryl fluorides is also a critical transformation. These reactions are important for late-stage functionalization and the synthesis of radiolabeled compounds for medical imaging. frontiersin.org

In the context of this compound, a halogen exchange would involve the substitution of its fluorine atom for another halogen. Such a reaction on an unactivated C(sp²)–F bond is difficult. However, catalyzed processes have been developed for similar substrates. For aliphatic fluorides, titanocene (B72419) dihalides combined with trialkyl aluminum have been shown to catalyze the exchange of fluorine for chlorine or bromine under mild conditions. nih.govorganic-chemistry.org

Fluorine's high electronegativity also mediates the reactivity of the aromatic ring. It acts as an electron-withdrawing group via induction, which can influence the regioselectivity of further substitutions. numberanalytics.com The presence of fluorine can also create unique electronic properties in the aromatic π-system, a concept referred to as "fluoromaticity," which affects the molecule's stability and reactivity. nih.gov

Photochemical Pathways and Photo-Triggered Rearrangements

Photo-Favorskii Rearrangement Analogs of Fluorinated p-Hydroxyphenacyl Derivatives

This compound can be formed as the product of a photochemical reaction known as the photo-Favorskii rearrangement. nih.gov This reaction is characteristic of p-hydroxyphenacyl (pHP) compounds used as photoremovable protecting groups. researchgate.netnih.gov When a fluorinated p-hydroxyphenacyl ester is exposed to light, it undergoes a skeletal rearrangement to yield the corresponding fluorinated p-hydroxyphenylacetic acid and releases the protected substrate. electronicsandbooks.com

The mechanism proceeds through the following key steps: researchgate.netnih.govku.eduwikipedia.org

Excitation : The p-hydroxyphenacyl chromophore absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing : The molecule rapidly undergoes intersystem crossing (ISC) to a reactive triplet state (T₁). This process is very fast, with rate constants on the order of 4 × 10¹¹ s⁻¹. nih.gov

Substrate Release : From the triplet state, the substrate (the group esterified to the phenacyl moiety) is released. This step is often assisted by water and results in the formation of a triplet biradical intermediate. researchgate.netnih.govku.edu

Rearrangement : The biradical intermediate decays to form a highly elusive spirodienone intermediate.

Final Product Formation : The spirodienone reacts with water, leading to the formation of the final rearranged product, a p-hydroxyphenylacetic acid derivative. ku.edu

The presence and position of fluorine substituents on the aromatic ring can influence the efficiency of this process, primarily by altering the acidity (pKₐ) of the phenolic hydroxyl group. nih.govelectronicsandbooks.com Deprotonation of the phenol (B47542) can lead to competing, non-productive pathways. electronicsandbooks.com

Quantum Yield and Rate Constant Determinations in Photoreactions

The efficiency and speed of the photo-Favorskii rearrangement are quantified by the quantum yield (Φ) and the rate constant (kᵣ), respectively. For a series of fluorinated p-hydroxyphenacyl (pHP) derivatives, these values have been extensively studied to understand the influence of substitution on the photoreaction.

Studies on various fluorinated pHP-GABA derivatives have shown that the quantum yields for substrate release are generally robust, clustering around Φ = 0.20 ± 0.05. electronicsandbooks.com The rate constants for release are also consistently fast, typically in the range of kᵣ = 8 ± 7 × 10⁷ s⁻¹ in water. electronicsandbooks.com The lifetimes of the reactive triplet states are very short, often in the nanosecond or even picosecond range, reflecting the rapid release of the protected substrate. researchgate.netelectronicsandbooks.com

The pKₐ of the phenolic group is a critical factor. When the pH of the medium is above the pKₐ of the chromophore, the molecule exists as its conjugate base (phenoxide). This deprotonated form generally exhibits lower quantum yields for the productive rearrangement, as deprotonation provides an "energy-wasting" pathway that competes with substrate release. nih.govelectronicsandbooks.com However, for some derivatives, deprotonation can accelerate the photoreaction by allowing substrate release directly from a singlet state, bypassing the intersystem crossing step. rsc.org

Table 1: Photochemical Properties of Fluorinated p-Hydroxyphenacyl (pHP) Derivatives

| Parameter | Typical Value Range | Influencing Factors | Reference |

|---|---|---|---|

| Quantum Yield of Disappearance (Φdis) | 0.20 ± 0.05 | pH, pKₐ of the phenol group, solvent | electronicsandbooks.com |

| Rate Constant of Release (kᵣ) | 8 ± 7 × 10⁷ s⁻¹ (in H₂O) | Leaving group ability, solvent | electronicsandbooks.com |

| Triplet State (T₁) Lifetime | 0.4 - 6.0 ns | Rate of substrate release, solvent | electronicsandbooks.com |

| Intersystem Crossing (ISC) Rate | ~4 × 10¹¹ s⁻¹ | Chromophore structure | nih.gov |

Mechanistic Biological Investigations Non Clinical Focus

Enzymatic Interactions and Reaction Kinetics of 3-Fluoro-2-hydroxyphenylacetic Acid and its Derivatives

The introduction of a fluorine atom to a phenylacetic acid scaffold can significantly alter its electronic properties and, consequently, its interaction with enzyme active sites. The following sections explore the potential enzymatic interactions of this compound based on data from analogous compounds.

Inhibition and Activation Mechanisms of Key Enzymes (e.g., Cyclooxygenase enzymes, p-Hydroxyphenylacetate Decarboxylase)

Regarding p-hydroxyphenylacetate decarboxylase, this enzyme catalyzes the conversion of p-hydroxyphenylacetate to p-cresol. wikipedia.org It is a glycyl radical enzyme with specificity for its substrate. nih.gov Studies on Clostridium difficile have shown that the enzyme can also decarboxylate 3,4-dihydroxyphenylacetate. nih.govenzyme-database.org The substrate specificity is influenced by the position of the hydroxyl group on the phenyl ring. While there is no specific data on the interaction of this compound with this enzyme, the substitution pattern would likely render it a poor substrate or a potential inhibitor, as the enzyme's active site is tailored to accommodate a hydroxyl group at the para-position.

Substrate Specificity and Catalytic Competence in Biochemical Assays

Information regarding the substrate specificity and catalytic competence of this compound in biochemical assays is not available in the reviewed literature. However, studies on related enzymes provide insights into how such a compound might be treated. For example, p-hydroxyphenylacetate-3-hydroxylase (4HPA3H) is a two-component monooxygenase that hydroxylates a broad spectrum of phenolic compounds at the ortho-position to the existing hydroxyl group. nih.govnih.govmdpi.com The substrate scope of this enzyme is wide, and it is conceivable that if this compound were a substrate, it would be hydroxylated to produce a catechol derivative. The fluorine atom's electron-withdrawing nature could influence the reaction rate.

Thermodynamic Studies of Enzyme-Ligand Binding (e.g., Aldose Reductase)

Aldose reductase is an enzyme implicated in diabetic complications that has been a target for inhibitors, including phenylacetic acid derivatives. nih.govmdpi.com Thermodynamic studies on the binding of various phenylacetic acids to human aldose reductase reveal the importance of both enthalpy and entropy in the binding process.

A study on a series of phenylacetic acid inhibitors showed that the binding enthalpy is largely derived from the electrostatic interactions of the carboxylate group with the enzyme's active site, contributing approximately -6.8 kcal/mol. nih.govnih.gov Differences in binding affinity among the derivatives were mainly attributed to entropic factors arising from conformational freedom in the unbound state. nih.govnih.gov

For instance, the binding of phenylacetic acid to aldose reductase is characterized by a negative entropy change, indicating a more ordered system upon binding. nih.gov In contrast, the binding of 2-hydroxyphenylacetic acid showed a significantly different enthalpy of binding compared to other studied derivatives. nih.gov While specific thermodynamic data for this compound is unavailable, the following table presents data for related compounds.

| Compound | Inhibition Constant (K_i) (µM) | Enthalpy of Binding (ΔH) (kcal/mol) | Free Energy of Binding (ΔG) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |

| Phenylacetic acid | 96 | -7.0 ± 0.5 | -5.5 | 1.5 |

| 2-Hydroxyphenylacetic acid | Not specified | -7.6 | -7.6 | ~0 |

| 2-Chlorophenylacetic acid | Not specified | -7.0 ± 0.5 | Not specified | Not specified |

| 2,6-Dichlorophenylacetic acid | Not specified | -7.0 ± 0.5 | Not specified | Not specified |

Data extracted from studies on human aldose reductase. The values for 2-hydroxyphenylacetic acid are from a specific experiment that showed a different thermodynamic profile. nih.gov

Molecular Target Binding and Ligand-Biomolecule Interaction Studies

The interaction of small molecules with biological macromolecules like proteins and DNA is fundamental to their biological activity. The introduction of fluorine can modulate these interactions.

Protein-Ligand Binding Dynamics and Conformational Changes

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. nih.gov While specific studies on the binding dynamics of this compound are not available, research on other fluorinated molecules provides valuable insights.

A study on the binding of 3-fluoro-4-hydroxyprolines to the von Hippel-Lindau (VHL) E3 ubiquitin ligase demonstrated that fluorination can invert the preferred pucker of the proline ring. nih.gov Despite this conformational change, the fluorinated analog still binds to the VHL protein. nih.gov This suggests that the fluorine atom's influence on local conformation does not necessarily abolish binding but can modulate affinity and selectivity. nih.gov In the context of this compound, the fluorine atom could influence the torsion angle of the acetic acid side chain relative to the phenyl ring, which in turn would affect its fit within a protein's binding pocket.

DNA-Compound Interactions and Potential Intercalation Mechanisms

Small aromatic molecules have the potential to interact with DNA through various modes, including intercalation between base pairs and binding to the major or minor grooves. nih.gov Intercalation typically involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix, leading to a lengthening and unwinding of the helix. nih.gov

While there are no direct studies on the interaction of this compound with DNA, research on other small aromatic molecules, such as flavonoids, has shown that they can intercalate into DNA. nih.gov The planarity of the aromatic ring is a key factor for intercalation. The phenylacetic acid structure is not perfectly planar due to the acetic acid side chain. However, interactions with DNA are still possible through groove binding, where the molecule fits into the grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions. The fluorine and hydroxyl substituents on the phenyl ring of this compound could participate in such interactions.

Receptor-Ligand Affinity and Specificity Profiling (in vitro models)

Direct in vitro receptor-ligand binding or specificity profiling data for this compound are not extensively documented. However, insights can be drawn from studies on analogous compounds. For instance, the non-fluorinated parent compound, 3-hydroxyphenylacetic acid, is known to be a metabolite of the dietary flavonoid quercetin (B1663063) and exhibits diverse biological activities, including binding to the γ-hydroxybutyrate receptor (GHBR) and GABAA receptors in rat cerebrocortical membranes. caymanchem.com The introduction of a fluorine atom, as seen in the related compound 3-Fluoro-4-hydroxyphenylacetic acid, has been shown to confer serotonergic, dopaminergic, and noradrenergic actions, with interactions observed at the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. biosynth.com

The affinity of fluorinated analogs for specific receptors can be significantly influenced by the position of the fluorine atom and other substituents. In a series of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) analogues, modifications at various positions of the dihydroisobenzofuran ring were generally well-tolerated at the serotonin transporter (SERT), maintaining high binding affinity. nih.gov This suggests that the core structure's interaction with the receptor is robust to certain substitutions.

It is plausible that this compound interacts with a range of receptors, potentially including those involved in neurotransmission, given the activities of its close structural relatives. However, without direct experimental validation, its precise receptor affinity and specificity profile remains to be elucidated.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of fluorinated aromatic compounds like this compound is intricately linked to their molecular structure. The strategic placement of fluorine atoms and other functional groups can profoundly influence their interaction with biological targets.

In the context of cannabinoid receptor ligands, substitutions at specific positions are critical for receptor interaction. nih.gov While not directly analogous, this highlights the general principle that the spatial arrangement of functional groups dictates biological function. For hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, the core structure and specific substitutions determine the potency and selectivity for different enzyme isoforms. nih.gov

Fluorination is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of molecules. nih.govresearchgate.netresearchgate.net The introduction of a fluorine atom can affect a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with receptor sites. nih.gov

The position of the fluorine atom is critical. In a study on fluorinated aryl acetamide (B32628) triazolopyridazines, the addition of a fluorine atom at the 4-position of the phenyl ring led to a significant enhancement in potency, whereas substitution at the 2-position reduced activity. nih.gov This demonstrates that the specific placement of fluorine can have a dramatic and sometimes counterintuitive effect on biological activity. Fluorination can also serve as a bioisosteric replacement for a hydrogen atom or a hydroxyl group, potentially leading to altered but still significant biological effects. researchgate.net Theoretical studies on ferulic acid have shown that fluorination can alter stability, solubility, and molecular polarity. nih.gov

Comparing fluorinated compounds to their non-fluorinated counterparts often reveals significant differences in biological activity. The substitution of a hydroxyl group with fluorine in classical cannabinoids resulted in a significant decrease in CB1 receptor binding affinity, suggesting the hydroxyl group acts as a hydrogen-bond donor in this interaction. nih.gov

In a series of fluorinated sialic acid inhibitors, the degree of fluorination of the acetamido group at the C-5 position directly correlated with inhibitory potency, with increasing fluorination leading to a decrease in activity. nih.gov This indicates that both steric bulk and electronic effects of the fluorine substituents are critical.

The table below presents a comparative view of related phenylacetic acid derivatives to illustrate the influence of substitution patterns.

| Compound Name | Key Structural Features | Known Biological Insights |

| This compound | ortho-hydroxyl, meta-fluoro | Data not available |

| 3-Fluoro-4-hydroxyphenylacetic acid | para-hydroxyl, meta-fluoro | Shown to have serotonergic, dopaminergic, and noradrenergic actions. biosynth.com |

| 2-Hydroxyphenylacetic acid | ortho-hydroxyl | A known metabolite. nih.gov |

| 3-Hydroxyphenylacetic acid | meta-hydroxyl | Metabolite of flavonoids with vasorelaxant and other biological activities. caymanchem.comresearchgate.netnih.gov |

| 2-(3-Fluorophenyl)acetic acid | meta-fluoro, no hydroxyl | A chemical building block. bldpharm.com |

This comparative perspective underscores the principle that subtle changes in the substitution pattern on the phenylacetic acid scaffold can lead to substantial shifts in biological activity profiles.

Metabolic Pathways and Biotransformation in Model Systems

The metabolic fate of fluorinated aromatic compounds is a critical aspect of their biological and environmental impact. While specific data for this compound is scarce, general pathways for related compounds provide valuable insights.

The biodegradation of fluorinated aromatic compounds is often challenging due to the high stability of the carbon-fluorine bond. nih.gov However, various microorganisms have evolved pathways to metabolize these compounds. doi.org Aerobic microorganisms can employ oxygenase-dependent reactions to cleave the C-F bond. frontiersin.org The initial steps in the degradation of complex fluorinated molecules often involve transformations at non-fluorinated parts of the molecule, which can activate the C-F bond for subsequent cleavage. tandfonline.com

Fungi, such as Cunninghamella elegans, are known to perform a range of biotransformations on xenobiotics, including hydroxylations and reductions. tandfonline.comresearchgate.net For instance, Cunninghamella elegans can reduce fluorinated benzoic acids to the corresponding benzyl (B1604629) alcohols. tandfonline.com Bacteria like Streptomyces species can convert fluorinated benzoic and phenylacetic acids into their respective amides. tandfonline.com The non-fluorinated parent compound, 3-hydroxyphenylacetic acid, is a known microbial metabolite of dietary flavonoids, produced by gut bacteria such as Clostridium species. rupahealth.com It can be further metabolized through various pathways, including the homogentisate (B1232598) and homoprotocatechuate pathways in bacteria like Burkholderia cenocepacia. frontiersin.org

The degradation of fluorinated aromatic compounds can proceed through pathways similar to their non-halogenated analogs, with enzymes that have broad substrate specificities accepting the fluorinated substrates. doi.org The initial catabolism often involves the formation of fluorinated catechols, which are then subject to ring cleavage.

Identification and Characterization of Fluorinated Metabolites and Degradation Intermediates

There is currently no specific information available in scientific literature detailing the identification and characterization of fluorinated metabolites and degradation intermediates resulting from the biotransformation of this compound.

Enzyme-Mediated Biotransformation Rates and Mechanisms in Cellular Models

Similarly, studies detailing the rates and mechanisms of enzyme-mediated biotransformation of this compound in cellular models are not present in the available scientific record. Research on other fluorinated aromatic compounds indicates that metabolic pathways can involve hydroxylation, defluorination, and ring cleavage, mediated by various enzymes such as monooxygenases and dioxygenases. However, the specific enzymes and reaction kinetics for this compound have not been documented.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for 3-Fluoro-2-hydroxyphenylacetic Acid

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

This analysis would focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. A molecular electrostatic potential (MEP) map would also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Based on the electronic structure, theoretical calculations could predict the most likely sites for chemical reactions. Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and Fukui functions, would quantify the reactivity of different atoms within the molecule. Transition state analysis would be employed to calculate the activation energies for potential reactions, elucidating reaction pathways and mechanisms at a molecular level.

Quantum chemical software can simulate various types of spectra.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds (e.g., O-H, C=O, C-F), which could be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra and confirming the compound's structural integrity.

UV-Vis Spectroscopy: The simulation of electronic transitions would predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, providing information about the molecule's electronic conjugation and chromophores.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are essential for exploring how a molecule like this compound might interact with biological systems, a key aspect of drug discovery and design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein enzyme. This simulation would place this compound into the binding site of a selected protein to determine the most stable binding pose. The results would include a calculated binding affinity or docking score, which estimates the strength of the interaction, and a detailed view of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time.

In Solvent: An MD simulation of this compound in a water box would reveal its flexibility, particularly the rotation around its single bonds. This conformational analysis helps identify the most stable, low-energy shapes (conformers) the molecule adopts in a solution.

In Protein Environments: After docking, an MD simulation of the ligand-protein complex would be performed to assess the stability of the predicted binding pose. This analysis shows how the ligand and the protein's binding site adapt to each other and confirms whether the key interactions identified in the docking study are maintained over time.

While the specific data for this compound is not available, the frameworks described above represent the standard computational approaches that would be necessary to build a comprehensive scientific profile of the molecule. Future research in this area would be needed to generate the specific findings for the outlined topics.

Free Energy Calculations for Ligand-Binding Events

The calculation of binding free energy is a cornerstone of structure-based drug design, providing a quantitative measure of the affinity between a ligand, such as a derivative of this compound, and a biological target, typically a protein. nih.gov These calculations are crucial for prioritizing compounds in virtual screening campaigns and for guiding lead optimization. nih.gov

Several methods are employed to compute binding free energies, each with a different balance of accuracy and computational cost.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular "end-point" methods that calculate the binding free energy by combining molecular mechanics (MM) energies with continuum solvation models. mdpi.comambermd.org The binding free energy is estimated by calculating the difference in the free energies of the protein-ligand complex, the free protein, and the free ligand. mdpi.com The total free energy is a sum of the gas-phase MM energy, the solvation free energy, and the conformational entropy change upon binding. acs.org The solvation free energy itself is composed of a polar component (calculated by the Poisson-Boltzmann or Generalized Born model) and a nonpolar component. ambermd.org The performance of these methods can be highly system-dependent. mdpi.com

Alchemical Free Energy Calculations: These methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are considered more rigorous. nih.gov They involve creating a non-physical, or "alchemical," pathway to transform one molecule into another (e.g., a ligand into a solvent molecule or one ligand into a related analog) both in the solvated state and when bound to the protein. nih.gov By calculating the free energy change along this pathway, the relative binding free energy between two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. acs.org

Illustrative Example of Binding Free Energy Decomposition:

Due to the lack of specific data for this compound, the following table illustrates the typical components of a binding free energy calculation using the MM/PBSA method for a hypothetical ligand binding to a protein. This demonstrates how the total binding energy is decomposed into various contributing factors.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | +35.2 |

| Nonpolar Solvation Energy (ΔG_nopol) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -35.2 |

This is an interactive data table based on illustrative data.

This type of decomposition analysis helps in understanding the driving forces behind ligand binding. For instance, in this example, van der Waals interactions are the primary contributors to the binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby reducing the need for extensive experimental testing. acs.org

Development of Predictive Models for Biochemical and Physicochemical Properties

The development of a robust QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. For these compounds, a set of numerical values, known as molecular descriptors, are calculated to represent their structural and physicochemical features. scribd.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

For instance, a QSAR study on the antioxidant activity of phenolic compounds, which are structurally related to this compound, might reveal that properties like the energy of the highest occupied molecular orbital (HOMO) and the number of hydroxyl groups are critical for their efficacy. nih.gov

Illustrative QSAR Model for a Series of Substituted Phenolic Acids:

The table below presents a hypothetical QSAR model for predicting the inhibitory activity (pIC50) of a series of phenolic acids against a specific enzyme.

| Compound | Structure | Experimental pIC50 | Predicted pIC50 |

| 1 | 4-hydroxyphenylacetic acid | 5.2 | 5.1 |

| 2 | 3,4-dihydroxyphenylacetic acid | 5.8 | 5.9 |

| 3 | 3-Fluoro-4-hydroxyphenylacetic acid | 5.5 | 5.4 |

| 4 | 2-hydroxyphenylacetic acid | 4.9 | 5.0 |

This is an interactive data table based on illustrative data.

Descriptor Selection and Statistical Validation for Fluorinated Compounds

The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous statistical validation. ualberta.ca

Descriptor Selection: Molecular descriptors are numerical representations of a molecule's properties. scribd.com They can be categorized as:

0D: Based on the molecular formula (e.g., molecular weight). hufocw.org

1D: Based on substructure lists (e.g., count of functional groups). hufocw.org

2D: Based on the 2D representation of the molecule (e.g., topological indices).

3D: Based on the 3D coordinates of the atoms (e.g., molecular shape descriptors). nih.gov

For fluorinated compounds like this compound, specific descriptors that capture the unique effects of fluorine are crucial. These include electronic descriptors that account for fluorine's high electronegativity and steric descriptors that reflect its size. ucsb.edu

Illustrative Table of Molecular Descriptors for Aromatic Acids:

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

This is an interactive data table based on illustrative data.

Statistical Validation: Validation is a critical step to ensure that a QSAR model is robust, stable, and has predictive power. nih.gov It is not sufficient for a model to fit the training data well; it must also be able to make accurate predictions for new, untested compounds. researchgate.net Key validation strategies include:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and robustness. nih.govresearchgate.net

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. researchgate.net

Various statistical parameters are used to evaluate the quality of a QSAR model.

Illustrative Table of Statistical Validation Parameters for a QSAR Model:

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and experimental values. | As low as possible |

This is an interactive data table based on illustrative data from multiple sources. mdpi.comnih.govmdpi.com

By employing these computational methods, researchers can gain significant insights into the properties and potential activities of this compound and related compounds, guiding further experimental investigation and application.

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for determining the molecular structure of "3-Fluoro-2-hydroxyphenylacetic acid" and for gaining insights into its electronic and vibrational properties.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom in "this compound".

¹H NMR Spectroscopy : The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methylene (-CH₂) protons of the acetic acid moiety. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, leading to a specific splitting pattern. The coupling between adjacent protons provides information on their relative positions on the aromatic ring.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and hydroxyl groups. The carbon atom directly bonded to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. biophysics.org The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. biophysics.org The chemical shift of the fluorine atom in "this compound" is indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) can be observed, providing valuable structural information.

2D NMR Experiments : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons in the molecule. These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the substitution pattern on the aromatic ring and the structure of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| C1 | 150-155 (d) | ¹JCF ≈ 240-250 | |

| C2 | 115-120 (d) | ²JCF ≈ 20-25 | |

| C3 | 6.8-7.2 (m) | 120-125 (d) | ³JCF ≈ 5-10 |

| C4 | 6.8-7.2 (m) | 115-120 (d) | ⁴JCF ≈ 1-3 |

| C5 | 6.8-7.2 (m) | 125-130 | |

| C6 | 140-145 | ||

| CH₂ | 3.5-3.8 (s) | 40-45 | |

| COOH | 10-12 (br s) | 170-175 |

Note: The data in this table is predicted based on known substituent effects and data for similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition and elucidating the structure of "this compound" through fragmentation analysis.

Accurate Mass Measurement : HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. This is a critical step in confirming the identity of the compound.

Fragmentation Analysis : In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern of "this compound" is expected to show characteristic losses. For instance, α-hydroxycarboxylic acids often exhibit the loss of formic acid (46 u) or the formation of a hydroxycarbonyl anion (m/z 45) under collision-induced dissociation. nih.gov The fragmentation of the aromatic ring can also provide information about the positions of the substituents.

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound

| Ion | Predicted m/z | Proposed Neutral Loss |

| [M-H]⁻ | 169.0301 | |

| [M-H-H₂O]⁻ | 151.0196 | H₂O |

| [M-H-CO₂]⁻ | 125.0352 | CO₂ |

| [M-H-HCOOH]⁻ | 123.0247 | HCOOH |

Note: The m/z values are calculated based on the elemental composition C₈H₇FO₃. The fragmentation pathways are predicted based on the known behavior of similar compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-F stretch, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| O-H (carboxylic acid) | 2500-3300 (very broad) | 2500-3300 (weak) | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 (strong) | Stretching |

| C=O (carboxylic acid) | 1700-1730 | 1700-1730 (weak) | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |

| C-F | 1000-1300 | 1000-1300 (medium) | Stretching |

Note: The data in this table is predicted based on typical frequency ranges for these functional groups.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This technique is invaluable for confirming the molecular structure and understanding its packing in the crystal lattice. For a related compound, 3-chloro-4-hydroxyphenylacetic acid, single-crystal X-ray diffraction has been used to characterize its salts. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Separation, Purification, and Quantification in Research Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method is crucial for the quality control and analysis of "this compound".

Method Development : A reversed-phase HPLC method would be suitable for the separation of "this compound". This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter that affects the retention of the acidic analyte.

Optimization : Optimization of the HPLC method would involve adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution. For isomers of fluorophenylacetic acid, separation has been achieved using a mobile phase of acetonitrile and water with a formic or acetic acid buffer. sielc.com

Table 5: Exemplar HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |